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Griseophenone

Cat. No.: B13407120
CAS No.: 7776-77-4
M. Wt: 350.7 g/mol
InChI Key: ISLYVROQSJYFAZ-UHFFFAOYSA-N
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Description

Historical Context of Griseophenone Discovery and Initial Research

The story of this compound is intrinsically linked to the discovery of griseofulvin (B1672149). Griseofulvin was first isolated from the fungus Penicillium griseofulvum in 1939. rsc.org Initial structural elucidation work on griseofulvin was complex, but by the 1950s, its unique spirocyclic structure was determined. rsc.org During this period of intense investigation into griseofulvin's structure and biosynthesis, the concept of polyketides, formed from the head-to-tail linkage of acetate (B1210297) units, was emerging. dtu.dk

Early biosynthetic studies in the 1950s, notably by A.J. Birch, used isotope-labeled substrates to trace the origins of the carbon skeleton of complex natural products like griseofulvin. dtu.dk These experiments supported the "acetate hypothesis," which posited that many phenolic compounds were derived from acetate units. dtu.dk It was within this scientific context that researchers began to uncover the precursors to griseofulvin.

The first direct evidence for methylated benzophenones as intermediates in the griseofulvin pathway came from the work of A. Rhodes and his colleagues in 1961. dtu.dkresearchgate.net Their research demonstrated that these benzophenone (B1666685) compounds were precursors to the final griseofulvin molecule. dtu.dk Later, in 1976, T.M. Harris and his team, through detailed isotope feeding experiments, further solidified this finding. dtu.dkresearchgate.net They established that O-methylation of the initial benzophenone intermediate occurs to form what is now known as this compound C. dtu.dkresearchgate.net These seminal studies were crucial in identifying and establishing the role of the this compound family of compounds, shifting the focus from just the end product, griseofulvin, to its fascinating biosynthetic origins. Research also led to the isolation of related metabolites, such as dechlorogriseofulvin, which provided further clues about the biosynthetic steps. dtu.dk

Significance of this compound as a Central Biosynthetic Intermediate

Griseophenones are not merely precursors; they are central intermediates in a highly orchestrated biosynthetic pathway. The journey from a simple carbon chain to the complex structure of griseofulvin is a multi-step enzymatic process where griseophenones play a critical role.

The biosynthesis begins with a non-reducing polyketide synthase (NR-PKS) known as GsfA. researchgate.netmdpi.com This enzyme catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form a linear heptaketide chain. researchgate.netmdpi.com This chain then undergoes cyclization through Claisen and aldol (B89426) condensations to form the characteristic benzophenone scaffold. wikipedia.org

This initial benzophenone is then sequentially modified by a series of enzymes, leading to different this compound intermediates. The first methylation is carried out by the O-methyltransferase GsfB, which adds a methyl group to produce this compound D. dtu.dkuniprot.org The formation of this compound D is significant as it appears to prevent the spontaneous dehydration of the benzophenone precursor into a shunt product, norlichexanthone (B23499). dtu.dkuniprot.org

Subsequently, a second O-methyltransferase, GsfC, adds another methyl group to yield this compound C. dtu.dkuniprot.org this compound C is a crucial branching point. In the main griseofulvin pathway, it is chlorinated by a flavin-dependent halogenase, GsfI, to produce this compound B. researchgate.netuniprot.orguniprot.org

This compound B is then acted upon by a cytochrome P450 monooxygenase, GsfF, which catalyzes an oxidative cyclization to form the spirocyclic grisan core of dehydrogriseofulvin (B194194). uniprot.orgnih.gov A final methylation and a reduction step complete the biosynthesis of griseofulvin. researchgate.net The sequential action of these enzymes on the this compound core highlights its central importance in generating the final bioactive molecule.

Table 1: Key this compound Intermediates in the Griseofulvin Biosynthetic Pathway

Compound NameKey Structural Feature/ModificationRole in Biosynthesis
This compound D Monomethylated benzophenonePrevents formation of norlichexanthone shunt product. dtu.dkuniprot.org
This compound C Dimethylated benzophenonePrecursor to this compound B and griseoxanthone C. dtu.dkuniprot.orgwikipedia.org
This compound B Chlorinated and dimethylated benzophenoneSubstrate for the key spirocyclization reaction. researchgate.netuniprot.org
This compound A A related benzophenone intermediateIdentified in early biosynthetic studies. rsc.org
This compound E & F Demethylated analogsIsolated from gene deletion mutants, revealing enzyme function. nih.gov

Table 2: Enzymes Involved in this compound Metabolism

EnzymeGeneEnzyme ClassFunction in Relation to this compound
GsfA gsfANon-reducing polyketide synthase (NR-PKS)Forms the initial benzophenone backbone. researchgate.netmdpi.com
GsfB gsfBO-methyltransferaseCatalyzes the first methylation to form this compound D. dtu.dkuniprot.org
GsfC gsfCO-methyltransferaseCatalyzes the second methylation to form this compound C. dtu.dkuniprot.org
GsfI gsfIFlavin-dependent halogenaseChlorinates this compound C to form this compound B. researchgate.netuniprot.orguniprot.org
GsfF gsfFCytochrome P450 monooxygenaseCatalyzes the oxidative cyclization of this compound B. uniprot.orgnih.gov

Overview of this compound Structural Classes within Polyketide Metabolism

Griseophenones belong to the benzophenone class of polyketides, which are characterized by two phenyl rings connected by a carbonyl group. vulcanchem.com This structural motif is found in a variety of natural products from fungi, plants, and lichens. mdpi.commdpi.com Fungal polyketides, in general, are a diverse group of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases. nih.gov

The this compound structural class is a specific subset of benzophenones derived from a heptaketide precursor. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the two aromatic rings is a defining feature of this class. The flexibility of the biosynthetic pathway allows for the generation of several related structures.

A significant example of the metabolic diversity stemming from the this compound core is the formation of xanthones. If the chlorination of this compound C by the enzyme GsfI is inhibited or absent, this compound C can be shunted into an alternative pathway, leading to the formation of griseoxanthone C. wikipedia.orgvulcanchem.com This highlights that this compound C is a key branch point, capable of being channeled into different structural classes of polyketides.

Furthermore, the study of gene deletion mutants in griseofulvin-producing fungi has led to the isolation of novel this compound analogs, such as this compound E and F, which lack certain methyl groups. nih.gov The existence of these analogs underscores the modularity of the biosynthetic machinery and provides insight into the evolution of metabolic pathways. The broader class of benzophenone polyketides in fungi includes compounds with various biological activities, from antimicrobial to cytotoxic, indicating the importance of this structural scaffold in natural product chemistry. mdpi.comnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClO6 B13407120 Griseophenone CAS No. 7776-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLYVROQSJYFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119065
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-77-4
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7776-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Griseophenone Compounds

Elucidation of Griseophenone Biosynthetic Pathways

The journey from simple metabolic building blocks to the complex structure of griseophenones is a testament to the efficiency and precision of fungal secondary metabolism. This pathway has been elucidated through a combination of isotopic labeling, gene deletion, and in vitro enzymatic assays.

Polyketide Synthase (PKS) Catalysis in the Formation of Initial Benzophenone (B1666685) Precursors

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) known as GsfA. mdpi.comnih.gov This large, multi-domain enzyme is responsible for constructing the foundational benzophenone scaffold. GsfA is a Type I PKS, meaning it comprises multiple functional domains arranged in modules. actascientific.com These domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), work in concert to assemble the polyketide chain. nih.gov The process begins with the selection of a starter unit, which is then sequentially elongated. The GsfA enzyme specifically utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units to create a heptaketide backbone. mdpi.comnih.gov The product template (PT) domain of GsfA is thought to mediate the cyclization of the aromatic rings, leading to the formation of the initial benzophenone intermediate. mdpi.comnih.gov

Iterative Acetyl-CoA and Malonyl-CoA Incorporation into the this compound Backbone

The backbone of the this compound molecule is assembled through the iterative condensation of acetyl-CoA and malonyl-CoA. mdpi.comnih.govnih.govoup.com Malonyl-CoA, a key precursor, is itself derived from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase. wikipedia.org The GsfA enzyme catalyzes the sequential addition of six malonyl-CoA units to the initial acetyl-CoA starter unit. mdpi.comnih.gov This process of chain elongation is a hallmark of polyketide synthesis, with each addition extending the growing polyketide chain by two carbon atoms. nih.gov The resulting linear heptaketide is then folded and cyclized by the PKS to form the characteristic benzophenone structure. mdpi.comnih.gov

Sequential Enzymatic Transformations Leading to this compound Intermediates (e.g., this compound C, this compound B)

Following the formation of the initial benzophenone precursor, a series of tailoring enzymes modify the structure to produce various this compound intermediates. The first of these is the methylation of the benzophenone by two O-methyltransferases, GsfB and GsfC, to generate this compound C. mdpi.comnih.gov Subsequently, a flavin-dependent halogenase, GsfI, catalyzes the chlorination of this compound C at a specific position to yield this compound B. mdpi.comresearchgate.netmdpi.com The conversion of this compound C to this compound B is a critical step in the pathway leading to griseofulvin (B1672149). semanticscholar.org Further enzymatic modifications, including oxidative coupling and additional methylations, are required to complete the biosynthesis of the final product, griseofulvin. mdpi.comresearchgate.net

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

EnzymeFunctionSubstrateProduct
GsfA (NR-PKS) Forms the heptaketide backbone and catalyzes cyclizationAcetyl-CoA, Malonyl-CoABenzophenone precursor
GsfB (O-methyltransferase) Methylates the benzophenone precursorBenzophenone precursorMethylated intermediate
GsfC (O-methyltransferase) Methylates the benzophenone precursorMethylated intermediateThis compound C
GsfI (Halogenase) Chlorinates this compound CThis compound CThis compound B
GsfF (P450 monooxygenase) Catalyzes oxidative coupling of this compound BThis compound BGrisan core

Genetic Basis of this compound Biosynthesis

The enzymes responsible for this compound biosynthesis are encoded by a set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been pivotal in understanding the regulation and evolution of this important metabolic pathway.

Identification and Characterization of the this compound Biosynthetic Gene Clusters (e.g., gsf cluster)

The genes for this compound and subsequent griseofulvin biosynthesis are co-located in a "gsf" gene cluster. mdpi.comresearchgate.net This cluster was first fully identified in P. aethiopicum through shotgun sequencing and bioinformatic analysis. mdpi.comresearchgate.net The gsf cluster contains the genes encoding the core PKS (gsfA), the tailoring enzymes (gsfB, gsfC, gsfI, etc.), as well as regulatory and transport proteins. mdpi.comoup.com Comparative genomic studies have revealed that while the entire gsf cluster can contain up to 13 genes in some species, a core set of seven genes (gsfA-gsfF and gsfI) appears to be conserved and essential for griseofulvin production across different fungal species. nih.govnih.gov

Functional Genomics and Targeted Gene Deletion Studies in this compound Production

Functional genomics approaches, particularly targeted gene deletion, have been instrumental in confirming the roles of individual genes within the gsf cluster. mdpi.comresearchgate.net Deletion of the gsfA gene, for instance, completely abolishes the production of this compound and downstream products, confirming its essential role as the initiating PKS. mdpi.comresearchgate.net Similarly, deleting the gsfI gene, which encodes the halogenase, results in the accumulation of this compound C and the absence of chlorinated compounds like this compound B. researchgate.net These gene knockout experiments have not only validated the proposed biosynthetic pathway but have also provided a powerful tool for metabolic engineering, allowing for the production of novel this compound analogs by blocking specific enzymatic steps. nih.gov

Comparative Genomic Analysis and Evolutionary Conservation of this compound Biosynthetic Genes Across Fungal Species

The genes responsible for the biosynthesis of griseofulvin, and by extension its precursor this compound, are organized into a biosynthetic gene cluster (BGC), commonly referred to as the gsf cluster. researchgate.netnih.gov The initial discovery and characterization of this BGC were accomplished in Penicillium aethiopicum. nih.govnih.gov Subsequent genomic sequencing and comparative analyses have shed light on the structure and evolution of this cluster across various fungal species. researchgate.netnih.gov

A comparative genomic study involving 12 fungal species, including Penicillium griseofulvum, Aspergillus alliaceus, Aspergillus burnettii, and Memnoniella echinata, revealed significant insights into the conservation of the gsf genes. researchgate.netmdpi.com The analysis, which used the well-characterized gsf BGC of P. aethiopicum as a reference, found that out of 13 putative genes in the reference cluster, a core set of seven genes is highly conserved across the majority of the surveyed genomes. nih.govmdpi.com These core genes are gsfA, gsfB, gsfC, gsfD, gsfE, gsfF, and gsfI. nih.govmdpi.com The remaining six genes were found to be poorly conserved. researchgate.netnih.gov

The gsfA gene, which encodes a non-reducing polyketide synthase (NR-PKS), initiates the pathway by creating the heptaketide backbone of the benzophenone intermediate. nih.govmdpi.com The subsequent steps leading to this compound B involve enzymes encoded by other core genes, such as O-methyltransferases (gsfB, gsfC) and a crucial halogenase (gsfI) that chlorinates this compound C to form this compound B. researchgate.netnih.govmdpi.com

Notably, these comparative studies have shown that there are no gene rearrangements within the gsf BGC across the examined species, indicating a stable gene order. researchgate.netnih.gov Furthermore, the gsf cluster in P. aethiopicum is located within a conserved syntenic region when compared to the genome of P. chrysogenum, a species not known to produce griseofulvin. nih.gov This high degree of conservation and synteny suggests a strong evolutionary pressure to maintain the integrity of the core biosynthetic pathway. The physical clustering of these genes likely facilitates their co-regulation and potential transfer between species through mechanisms like horizontal gene transfer (HGT), a phenomenon hypothesized to be vital in the evolution of fungal secondary metabolite pathways. mdpi.com

Table 1: Conservation of gsf Genes Across Fungal Genomes (This table is interactive. You can sort the data by clicking on the headers.)

GeneEncoded Enzyme/ProteinFunction in this compound/Griseofulvin PathwayConservation Status
gsfANon-reducing polyketide synthase (NR-PKS)Initiates biosynthesis, forms heptaketide backbone. nih.govmdpi.comHighly Conserved. nih.gov
gsfBO-methyltransferaseMethylation of the benzophenone intermediate. mdpi.comHighly Conserved. nih.gov
gsfCO-methyltransferaseMethylation of the benzophenone intermediate. mdpi.comHighly Conserved. nih.gov
gsfIHalogenaseChlorinates this compound C to produce this compound B. researchgate.netnih.govHighly Conserved. nih.gov
gsfFPhenol (B47542) oxidaseConverts this compound B into the grisan core structure. researchgate.netnih.govHighly Conserved. nih.gov
gsfDMethyltransferaseMethylation at 5-OH of the grisan core. nih.govHighly Conserved. nih.gov
gsfEDehydrogenaseCatalyzes enoyl reduction in the final steps. nih.govHighly Conserved. nih.gov
gsfH, gsfK, gsfR2Various/RegulatoryNot essential for biosynthesis. nih.govPoorly Conserved. nih.gov

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled through a complex regulatory network that responds to both internal and external signals. This regulation occurs primarily at the transcriptional level, involving specific transcription factors within the gsf cluster as well as global regulators that respond to environmental cues. ontosight.airesearchgate.netnih.gov

Transcriptional Control and Signaling Pathways Modulating Gene Expression

The gsf gene cluster contains genes for putative transcription factors, notably gsfR1 and gsfR2. researchgate.netnih.gov Extensive research in Penicillium griseofulvum has identified gsfR1 as a key and complex regulator of the cluster. mdpi.comresearchgate.net The function of gsfR1 appears to be conditional. mdpi.comresearchgate.net Under certain conditions, such as growth on apples or standard PDA medium, deletion of the gsfR1 gene led to an increase in griseofulvin production, suggesting it acts as a negative regulator. mdpi.comresearchgate.net However, in different culture environments, particularly those with high concentrations of nitrogen and complex sugars, gsfR1 was found to positively regulate biosynthesis. mdpi.comresearchgate.net This dual functionality indicates that GsfR1 responds differently to various external stimuli, especially the availability of carbon and nitrogen. mdpi.comresearchgate.net

In contrast, the role of gsfR2 is less clear. Deletion of gsfR2 in P. griseofulvum did not affect griseofulvin biosynthesis, leading to the hypothesis that it is likely involved in a different metabolic pathway. mdpi.comresearchgate.net This is supported by comparative genomics showing that gsfR2 is poorly conserved among griseofulvin-producing fungi. nih.gov

Beyond the cluster-specific regulators, global transcriptional regulators also play a significant role. ontosight.ai The expression of genes involved in griseofulvin biosynthesis is influenced by transcription factors such as the carbon catabolite repressor CreA. ontosight.ai The promoter region of gsfR1 contains binding sites for such global regulators, linking the biosynthesis of this compound to the fungus's primary metabolic status and response to environmental signals. researchgate.netnih.gov This intricate network allows the fungus to fine-tune the production of secondary metabolites like this compound in response to developmental stages and environmental conditions. nih.gov

Table 2: Key Transcriptional Regulators of this compound Biosynthesis (This table is interactive. You can sort the data by clicking on the headers.)

RegulatorTypeFunctionSource
gsfR1Pathway-Specific Transcription FactorActs as both a positive and negative regulator depending on carbon/nitrogen availability. mdpi.comresearchgate.net mdpi.com, researchgate.net
gsfR2Pathway-Specific Transcription FactorLikely not involved in griseofulvin biosynthesis; may regulate a different pathway. mdpi.comresearchgate.net mdpi.com, researchgate.net
CreAGlobal Transcription FactorControls carbon catabolite repression, influencing the expression of biosynthetic genes. ontosight.ai ontosight.ai
VeA/LaeAGlobal Regulatory ComplexKnown to control secondary metabolism in fungi, likely influencing this compound production. researchgate.net researchgate.net

Influence of Environmental Factors on this compound Production in Fungal Cultures

The synthesis of fungal secondary metabolites, including this compound, is profoundly influenced by environmental conditions. researcherslinks.com The expression of the gsf gene cluster is largely synchronized in response to these factors. mdpi.com Key parameters that modulate this compound and griseofulvin yields include nutrient composition, pH, and temperature. ontosight.airesearcherslinks.com

The type and concentration of carbon and nitrogen sources are critical. mdpi.comnih.gov Rich media supplemented with carbon sources like glucose, acetate (B1210297), and succinate (B1194679) have been shown to increase the yield of griseofulvin. mdpi.com Nitrogen concentration is also a delicate factor; levels below 0.04 g% or above 0.4 g% can inhibit biosynthesis. mdpi.com The cellular energy status, reflected by the ATP/ADP ratio, is another significant parameter, with higher ratios promoting synthesis. researchgate.netmdpi.com This is consistent with the idea that secondary metabolite production is an energy-intensive process that fungi undertake when resources are sufficient or when facing environmental stress and competition. researchgate.netnih.gov

The pH of the culture medium is another important variable. The highest yields of griseofulvin are typically observed in a pH range of 5.5 to 6.0. mdpi.com Other physical factors such as temperature and light also influence the process, although their specific regulatory mechanisms on the gsf cluster are part of a broader response to environmental changes. ontosight.airesearcherslinks.com Fungi often produce secondary metabolites during the stationary phase of growth as a strategy to thrive in diverse and competitive environments. mdpi.com

Table 3: Environmental Factors Affecting this compound Production (This table is interactive. You can sort the data by clicking on the headers.)

FactorOptimal Condition/EffectSource
Carbon SourceRich media with glucose, acetate, succinate increases yield. mdpi.com mdpi.com
Nitrogen ConcentrationOptimal range is critical; concentrations <0.04 g% or >0.4 g% are inhibitory. mdpi.com mdpi.com
pHHighest yields achieved in a pH range of 5.5 to 6.0. mdpi.com mdpi.com
TemperatureInfluences overall fungal growth and metabolic activity. ontosight.ai ontosight.ai
LightCan act as a regulatory signal for secondary metabolism. ontosight.ai ontosight.ai
Cellular Energy (ATP/ADP Ratio)Higher ratios are correlated with increased synthesis. researchgate.netmdpi.com mdpi.com, researchgate.net

Compound Index

Enzymatic Mechanisms in Griseophenone Transformations

Mechanistic Investigations of Polyketide Synthase (PKS) Catalysis in Griseophenone Precursor Assembly

The initial framework of this compound is constructed by a non-reducing polyketide synthase (NR-PKS), GsfA. nih.govresearchgate.netmdpi.com This megaenzyme catalyzes the assembly of a heptaketide backbone from one molecule of acetyl-CoA and six molecules of malonyl-CoA. nih.govnih.govresearchgate.net The GsfA enzyme contains multiple functional domains, including a starter unit ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (AT), product template (PT), and an acyl carrier protein (ACP). mdpi.comresearchgate.net

Unlike many other PKSs, GsfA directly produces a benzophenone (B1666685) intermediate. researchgate.net The PT domain of GsfA is thought to mediate the cyclization of the aromatic rings to form the benzophenone scaffold. mdpi.comresearchgate.net This process involves a C1-C6 Claisen condensation and a C8-C13 aldol (B89426) cyclization. researchgate.net Notably, GsfA lacks a terminal thioesterase (TE) domain, and the release of the benzophenone product is likely mediated by its PT domain. researchgate.net In the absence of subsequent tailoring enzymes, the benzophenone product can spontaneously dehydrate to form norlichexanthone (B23499). uniprot.orguniprot.org However, in the complete biosynthetic pathway, the benzophenone is intercepted by methyltransferases before this dehydration can occur. researchgate.net

O-Methyltransferase Activities in Specific this compound Intermediate Formation (e.g., GsfB, GsfC, GsfD)

Following the synthesis of the initial benzophenone scaffold by GsfA, a series of methylation reactions are carried out by three distinct O-methyltransferases: GsfB, GsfC, and GsfD. nih.govresearchgate.netnih.gov These enzymes play a crucial role in modifying the this compound core, and their sequential action is critical for the formation of the correct intermediates for subsequent enzymatic steps.

Gene deletion and in vitro reconstitution studies have elucidated the specific roles of these methyltransferases. nih.gov GsfB is responsible for the methylation of the 3-hydroxyl group of the initial benzophenone product to form this compound D. uniprot.orgnih.gov Subsequently, GsfC methylates the 9-hydroxyl group of this compound D to yield this compound C. uniprot.orgnih.gov While either enzyme can initiate the first methylation, the dual methylation is necessary to produce this compound C, the substrate for the subsequent chlorination step. nih.gov The methylation of the phenolic hydroxyl groups also serves to prevent the spontaneous dehydration of the benzophenone intermediate to norlichexanthone. researchgate.netnih.gov

The third O-methyltransferase, GsfD, acts later in the pathway, after the formation of the grisan core. nih.govresearchgate.net It catalyzes the methylation of the 5-hydroxyl group of desmethyl-dehydrogriseofulvin A to produce dehydrogriseofulvin (B194194). researchgate.netuniprot.orguniprot.org Knockout studies of gsfD led to the accumulation of desmethyl-dehydrogriseofulvin, confirming that this methylation step occurs after the cyclization and chlorination events. dtu.dk

EnzymeSubstrateProductFunction
GsfB Heptaketide benzophenoneThis compound DMethylation of the 3-hydroxyl group. uniprot.orgnih.gov
GsfC This compound DThis compound CMethylation of the 9-hydroxyl group. uniprot.orgnih.gov
GsfD Desmethyl-dehydrogriseofulvin ADehydrogriseofulvinMethylation of the 5-hydroxyl group. researchgate.netuniprot.orguniprot.org

Halogenase Functionality and Regiospecific Chlorination in this compound Biosynthesis (e.g., GsfI)

A key step in the biosynthesis of griseofulvin (B1672149) is the regiospecific chlorination of the this compound intermediate, a reaction catalyzed by the flavin-dependent halogenase GsfI. nih.govresearchgate.netnih.gov This enzyme introduces a chlorine atom at a specific position on the aromatic ring, a modification that is crucial for the biological activity of the final product.

GsfI acts on this compound C, the product of the dual methylation by GsfB and GsfC, to form this compound B. researchgate.netmdpi.comuniprot.org This chlorination occurs at the C13 position of the phloroglucinol (B13840) ring. researchgate.netuniprot.org Gene knockout experiments have demonstrated the essential role of GsfI; deletion of the gsfI gene completely abolishes the production of chlorinated products like griseofulvin. nih.govresearchgate.net The timing of this chlorination is critical, occurring after the initial methylations but before the oxidative cyclization that forms the spirocyclic grisan core. nih.govdtu.dk The substrate specificity of GsfI for this compound C highlights the orchestrated sequence of the biosynthetic pathway. mdpi.com

Cytochrome P450-Mediated Oxidative Cyclization of this compound B to the Grisan Core (e.g., GsfF)

The hallmark structural feature of griseofulvin is its spirocyclic grisan core, which is formed through a remarkable oxidative cyclization reaction catalyzed by the cytochrome P450 monooxygenase, GsfF. nih.govdtu.dkscispace.com This enzyme transforms the benzophenone scaffold of this compound B into the tricyclic system of desmethyl-dehydrogriseofulvin A. nih.govscispace.com

The reaction involves the coupling of the orcinol (B57675) and phloroglucinol rings of this compound B, leading to the dearomatization of the orcinol ring and the formation of a cyclohexadienone. nih.gov Deletion of the gsfF gene results in the accumulation of this compound B and its precursors, confirming its role in this critical cyclization step. nih.gov Two primary mechanisms have been proposed for this transformation: a di-radical mechanism and a mechanism involving an arene oxide intermediate. nih.govdtu.dk

Computational Chemistry Approaches to Elucidate Reaction Mechanisms (e.g., Density Functional Theory)

To distinguish between the proposed mechanisms of GsfF-catalyzed cyclization, computational chemistry methods, particularly Density Functional Theory (DFT), have been employed. researchgate.netnih.govescholarship.org DFT is a quantum mechanical modeling method that allows for the investigation of electronic structures and reaction mechanisms at a relatively low computational cost. fiveable.menumberanalytics.com By calculating the energies of intermediates and transition states for different reaction pathways, DFT can predict the most likely mechanism. researchgate.netnih.gov

Computational studies have shown that a mechanism involving two sequential phenolic O-H abstractions is energetically more favorable than the formation of an arene oxide intermediate. researchgate.netnih.gov This finding is supported by kinetic isotope effect experiments. researchgate.netnih.gov The use of DFT has provided significant insight into the intricate details of the GsfF catalytic cycle, a level of detail that would be difficult to obtain through experimental methods alone.

Detailed Analysis of Phenolic O-H Abstraction Pathways in Spirocyclic Formation

The favored di-radical mechanism initiated by phenolic O-H abstraction proceeds through a series of well-defined steps. nih.govresearchgate.netnih.gov The reaction is initiated by the active form of the GsfF heme cofactor, Compound I, which abstracts a hydrogen atom from a phenolic hydroxyl group on this compound B. nih.gov DFT calculations suggest that abstraction from the orcinol ring hydroxyl is the initial step. This generates a resonance-stabilized phenoxy radical. nih.govresearchgate.net

Subsequently, a second hydrogen atom is abstracted from the phloroglucinol ring's hydroxyl group, forming a second phenoxy radical. nih.gov The coupling of these two radicals then leads to the formation of the new C-O bond and the characteristic spirocyclic grisan core. researchgate.netnih.gov This stepwise abstraction and radical coupling mechanism avoids the high-energy arene oxide intermediate and is consistent with the observed stereochemistry of the product. researchgate.netnih.gov

Stereochemical Control and Specificity in this compound B Conversion

The conversion of this compound B to desmethyl-dehydrogriseofulvin A by GsfF is a highly stereospecific reaction. researchgate.net The enzyme's active site plays a crucial role in orienting the substrate in a way that facilitates the correct radical coupling and ensures the formation of the correct stereoisomer. Homology modeling of GsfF suggests a highly hydrophobic active site that positions this compound B for the specific O-H abstractions and subsequent cyclization. nih.gov This precise control over the reaction's stereochemistry is essential for producing the biologically active form of the final griseofulvin molecule. The subsequent reduction of the dienone by GsfE also proceeds with high stereospecificity. researchgate.netnih.gov

Chemical Synthesis and Analogues of Griseophenone

Total Synthesis Strategies for Griseophenone and Related Benzophenone (B1666685) Scaffolds

The construction of the characteristic benzophenone core of this compound and its derivatives has been approached through various synthetic strategies, each with its own merits and challenges.

Oxidative Cyclization Approaches in the Construction of this compound-Derived Structures

A pivotal strategy in the synthesis of griseofulvin (B1672149) and its precursors, including this compound-related structures, is biomimetic oxidative cyclization. This approach mimics the natural biosynthetic pathway where a key step involves the oxidative coupling of a this compound intermediate. libretexts.orgacs.org In the biosynthesis of griseofulvin, the enzyme GsfF, a P450 monooxygenase, catalyzes the oxidative cyclization of this compound B to form the spirocyclic core of dehydrogriseofulvin (B194194). acs.orgnih.govescholarship.orgresearchgate.net This enzymatic reaction proceeds through phenolic O-H abstraction. acs.orgescholarship.orgresearchgate.net

Inspired by this, early total syntheses of griseofulvin utilized a ferricyanide-induced oxidative coupling of this compound A. libretexts.org This non-enzymatic method successfully formed the dehydrogriseofulvin structure, demonstrating the feasibility of chemical oxidation to construct the complex spirocyclic system. libretexts.org The synthesis of this compound A itself was achieved through the acylation of phloroglucinol (B13840) derivatives with orcinol (B57675) derivatives. libretexts.org

Diels-Alder and Other Cycloaddition Methodologies for Analog Synthesis

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively employed in the synthesis of griseofulvin analogues. dtu.dkwikipedia.org This [4+2] cycloaddition strategy allows for the construction of the cyclohexene (B86901) ring present in the griseofulvin scaffold with good control over stereochemistry. dtu.dkwikipedia.org

In one notable approach, a highly oxygenated diene was reacted with a dienophile to form the cyclohexenone ring of the griseofulvin structure. libretexts.org This method has been utilized to synthesize various analogues by modifying either the diene or the dienophile component. nih.govrsc.org For instance, analogues with modifications in the B-ring of griseofulvin, which are not accessible through semisynthesis from the natural product, have been prepared using this strategy. dtu.dk Other cycloaddition reactions have also been explored for the synthesis of related polycyclic compounds. rsc.org

Exploration of Double Michael Addition and Dieckmann Cyclization Strategies

Alternative strategies for constructing the griseofulvin framework involve the use of Michael additions and Dieckmann cyclizations. dtu.dklibretexts.org A one-pot synthesis employing a double Michael addition has been developed to establish the two stereocenters of the molecule. dtu.dk This reaction involves the addition of a benzofuranone to a Michael acceptor. dtu.dk

Following the Michael addition, a Dieckmann cyclization is often employed to form the C-ring of the griseofulvin structure. dtu.dk This intramolecular condensation of a diester to form a β-keto ester is a key step in several total syntheses of racemic griseofulvin. dtu.dk For example, a keto ester intermediate can be cyclized via a Dieckmann reaction, followed by methylation to yield the final product. dtu.dk The combination of a double Michael addition and a Dieckmann condensation provides an efficient route to 4,4-disubstituted cyclohexane (B81311) β-keto esters, which are valuable intermediates in the synthesis of various compounds. organic-chemistry.orgchegg.com

Semisynthesis and Derivatization of this compound-Related Compounds

Semisynthesis, which utilizes naturally derived compounds as starting materials for chemical modification, offers a practical approach to generate a diverse range of griseofulvin analogues. numberanalytics.comwikipedia.org This strategy is particularly useful for modifications on the A-ring of the griseofulvin molecule. dtu.dk

Starting from griseofulvin itself, various derivatization reactions can be performed. These include modifications of functional groups through reactions like oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.comnih.gov For example, hydrolysis of griseofulvin yields griseofulvic acid, which can serve as a precursor for further modifications. researchgate.net These semisynthetic approaches have led to the creation of libraries of analogues with altered biological activities, providing valuable insights into their structure-activity relationships. dtu.dkresearchgate.net

Chemoenzymatic and Hybrid Synthetic Approaches Utilizing this compound Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and sustainable synthetic routes. beilstein-journals.orgrsc.org In the context of this compound and its derivatives, this approach often involves using enzymes to perform key stereoselective or regioselective steps that are challenging to achieve through purely chemical means. rsc.org

A key enzyme in the biosynthesis of griseofulvin is the P450 enzyme GsfF, which catalyzes the crucial oxidative cyclization of this compound B. acs.orgnih.govescholarship.orgresearchgate.net The understanding of this enzymatic mechanism opens up possibilities for its use in chemoenzymatic strategies. Synthetic intermediates that mimic the natural substrates can be designed and subjected to enzymatic transformations to build the complex core structure. beilstein-journals.orgmdpi.comnih.gov This integration of chemical synthesis to prepare advanced intermediates and enzymatic catalysis for key transformations represents a powerful strategy for the efficient production of complex natural products and their analogues. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biochemical Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For griseofulvin and its analogues, SAR studies have been conducted to investigate their antifungal and anticancer properties. researchgate.netresearchgate.netnih.gov

These studies have revealed that modifications at various positions of the griseofulvin scaffold can significantly impact its activity. researchgate.netresearchgate.net For example, modifications at the 4, 5, 2', 3', and 4' positions have been explored. researchgate.netnih.gov It has been found that certain modifications, such as the introduction of a benzyloxy group at the 2' position, can lead to a significant increase in activity against certain cancer cell lines. researchgate.net

Interestingly, the SAR for antifungal and anticancer activities can differ, suggesting different modes of action. researchgate.net For instance, while many analogues are less active than griseofulvin against fungi, a majority show increased activity against cancer cells. researchgate.net These findings highlight the potential for developing griseofulvin analogues with selective and enhanced therapeutic properties.

Analytical Methodologies for Griseophenone Research

Spectroscopic Characterization Techniques for Griseophenone Structural Elucidation (e.g., NMR, UV, IR)

Spectroscopic analysis is the cornerstone of structural determination for this compound compounds. Each technique provides complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

Ultraviolet-Visible (UV) Spectroscopy: The characteristic benzophenone (B1666685) chromophore of griseophenones gives rise to distinct absorption maxima in their UV spectra. Typically, these compounds exhibit two major absorption bands. The first, appearing around 280–295 nm, is attributed to the benzoyl moiety (Ring A), while a second, often weaker, band or shoulder appears at higher wavelengths (320–340 nm). These absorptions correspond to π→π* electronic transitions within the conjugated system. For example, this compound A in methanol (B129727) displays characteristic absorption maxima (λmax) at 218 nm, 290 nm, and a shoulder at 330 nm.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the this compound skeleton. The spectra are consistently characterized by several strong absorption bands:

A broad absorption band in the region of 3500–3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups.

A strong, sharp absorption band between 1700–1630 cm⁻¹ is indicative of the conjugated ketone carbonyl (C=O) group that links the two aromatic rings.

Multiple bands in the 1620–1450 cm⁻¹ range correspond to aromatic ring C=C stretching vibrations.

Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are typical for aryl-alkyl ether (C-O-C) linkages.

For chlorinated analogues, a band in the 800–600 cm⁻¹ region may be observed for the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of griseophenones. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are used in concert to assemble the molecular framework.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons (typically δ 6.0–7.5 ppm), methoxy (B1213986) group singlets (δ 3.7–4.0 ppm), and methyl group singlets (δ 2.0–2.3 ppm). The multiplicity and coupling constants help establish the substitution pattern on the aromatic rings.

¹³C NMR: Reveals the number of unique carbon atoms and their type (methyl, methylene, methine, quaternary). Characteristic signals include the ketone carbonyl (δ 195–205 ppm) and aromatic carbons (δ 95–170 ppm), with oxygen- and chlorine-substituted carbons appearing at the downfield end of this range.

2D NMR: Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting structural fragments by showing long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation from the protons of a methoxy group to a specific aromatic carbon confirms its point of attachment. Correlations from aromatic protons to the ketone carbonyl carbon are key to confirming the connectivity of the A and B rings.

The following interactive table details the assigned ¹H and ¹³C NMR data for this compound C, a representative member of this family, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound C in CDCl₃
PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Shows 2- and 3-bond correlations from a proton (¹H) to a carbon (¹³C), which helps connect the molecular structure.
1163.1--
2107.1--
3165.712.55 (s)C-1, C-2, C-4
496.96.26 (d, 2.3)C-2, C-3, C-5, C-6
5163.5--
692.06.29 (d, 2.3)C-2, C-4, C-5, C-1'
1'114.7--
2'161.9--
3'101.9--
4'162.8--
5'110.8--
6'139.7--
7 (C=O)196.7--
2-OCH₃55.73.87 (s)C-2
4'-OCH₃56.63.71 (s)C-4'
6'-CH₃21.92.08 (s)C-1', C-5', C-6'

Mass Spectrometry and Fragmentation Analysis of this compound Compounds

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of griseophenones and for providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), commonly coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This accuracy allows for the unambiguous determination of the elemental formula, which is critical for distinguishing between isomers and confirming the presence of elements like chlorine. For example, the HR-ESI-MS of this compound C shows a protonated molecular ion [M+H]⁺ at m/z 339.0630, corresponding to the calculated elemental formula C₁₆H₁₆ClO₆ (calcd. 339.0635), confirming its composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. For griseophenones, the most characteristic fragmentation event is the cleavage of the C-C or C-O bond adjacent to the central ketone. This typically results in two major product ions corresponding to the substituted benzoyl cation (Ring A fragment) and the substituted phenoxy radical or related fragment (Ring B fragment). Analysis of the m/z values of these fragments provides direct evidence for the substitution pattern on each aromatic ring, serving as a rapid method for classifying new analogues.

Chromatographic Separations and Purification of this compound Metabolites

The isolation of pure this compound compounds from crude fungal extracts is a multi-step process involving various chromatographic techniques. As these compounds are often produced as a complex mixture of closely related analogues, high-resolution separation methods are required.

A typical purification workflow is as follows:

Extraction: The fungal culture (broth and/or mycelium) is first extracted with an organic solvent, most commonly ethyl acetate (B1210297), to generate a crude extract containing the secondary metabolites.

Initial Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel using a gradient elution system, such as a step-gradient of dichloromethane-methanol or hexane-ethyl acetate. This initial step separates the compounds based on polarity, yielding several less complex fractions.

Size-Exclusion Chromatography: Fractions enriched with griseophenones are often further purified using size-exclusion chromatography, typically on a Sephadex LH-20 column with methanol as the mobile phase. This technique separates molecules based on their size and is effective at removing pigments and polymeric materials.

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure compounds is almost always performed using preparative or semi-preparative reversed-phase HPLC (RP-HPLC). An octadecylsilane (B103800) (ODS, C18) column is most commonly employed with a mobile phase consisting of a gradient of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. This method provides the high resolution necessary to separate structurally similar this compound analogues that may differ by only a single functional group.

Fungal and Microbial Production of Griseophenone

Identification of Griseophenone-Producing Fungal Strains

Several fungal genera are known to produce this compound, with species of Penicillium, Xylaria, and Aspergillus being the most prominent. nih.govmdpi.comresearchgate.net The production of this compound is often linked to the synthesis of griseofulvin (B1672149), where it serves as a crucial precursor. wikipedia.orgontosight.aioup.com

Penicillium spp. The genus Penicillium is a well-documented source of this compound. Penicillium griseofulvum (also known by synonyms P. patulum and P. urticae) is the most notable producer and is used for the industrial fermentation of griseofulvin. wikipedia.orgnih.gov Other species within this genus that have been identified as producers include Penicillium aethiopicum, P. lanosocoeruleum, P. canescens, and P. namyslowskii. nih.govmdpi.commdpi.comresearchgate.net The presence of this compound C, along with related compounds like this compound A and B, has been reported in various Penicillium species. studiesinmycology.org

Xylaria spp. Species of Xylaria, often found as endophytes in plant tissues, are also significant producers of this compound. nih.govoup.com Xylaria ellisii and Xylaria flabelliformis (previously known as X. cubensis) have been shown to produce this compound C and its derivatives. vulcanchem.comresearchgate.net An endophytic Xylaria sp. (strain F0010) isolated from the inner bark of the Manchurian fir (Abies holophylla) was found to produce both griseofulvin and dechlorogriseofulvin, indicating the presence of the this compound biosynthetic pathway. jmb.or.kr The production of these compounds by Xylaria suggests a potential ecological role in protecting the host plant from pathogenic fungi. oup.comnih.gov

Aspergillus spp. While more commonly known for producing other mycotoxins, some Aspergillus species have also been identified as producers of compounds within the griseofulvin pathway, implying the synthesis of this compound. iarc.fr For instance, Aspergillus alliaceus has been shown to possess the gene cluster for griseofulvin biosynthesis. oup.com However, the frequency and concentration of this compound production in Aspergillus appear to be less common compared to Penicillium and Xylaria. nih.govstudiesinmycology.org

Table 1: Selected this compound-Producing Fungal Strains

Fungal GenusSpeciesKey FindingsReferences
PenicilliumP. griseofulvumPrimary industrial producer of griseofulvin, with this compound as a key intermediate. wikipedia.orgnih.gov
PenicilliumP. aethiopicumThe griseofulvin biosynthetic gene cluster (gsf) was first fully identified in this species. mdpi.com
PenicilliumP. canescensMarine-derived strains produce halogenated griseophenones. mdpi.com
XylariaX. ellisiiProduces this compound C alongside griseofulvin. vulcanchem.com
XylariaX. flabelliformisEndophytic fungus that produces griseofulvin, suggesting this compound synthesis, to outcompete other fungi. nih.govoup.com
AspergillusA. alliaceusContains the gene cluster for griseofulvin biosynthesis. oup.com

Fermentation and Bioprocess Optimization for Enhanced this compound Yield

The commercial production of this compound is intrinsically linked to the fermentation process for griseofulvin. jmb.or.kr Optimizing fermentation parameters is crucial for maximizing the yield of these secondary metabolites. scialert.netresearchgate.net Key strategies involve refining culture conditions and medium composition. leadventgrp.combccresearch.comsustainability-directory.com

Key Optimization Parameters:

Medium Composition: The choice of carbon and nitrogen sources significantly impacts production. For instance, replacing lactose (B1674315) with starch has been shown to be effective for some high-yielding mutant strains of P. griseofulvum. nih.gov The addition of precursors, such as choline (B1196258) chloride, can also enhance the yield. nih.gov

pH: The pH of the culture medium is a critical factor, with optimal yields of griseofulvin often observed in a pH range of 5.5 to 6.0. nih.gov Maintaining a stable pH is essential to prevent shock to the microorganisms. eppendorf.com

Temperature: The ideal temperature for fermentation needs to be tightly controlled to ensure optimal enzymatic activity and microbial growth. ijcmas.com

Aeration and Agitation: Adequate oxygen supply and proper mixing are necessary for the growth of these aerobic fungi and for the distribution of nutrients. leadventgrp.com

Fermentation Mode: Different strategies such as batch, fed-batch, or solid-state fermentation (SSF) can be employed. eppendorf.com SSF using substrates like rice bran has been investigated as a viable alternative to submerged fermentation for griseofulvin production by P. griseofulvum. nih.gov A fed-batch process with chlorine supplementation has also been developed to improve the fermentation titer of griseofulvin. google.com

Table 2: Research Findings on Fermentation Optimization for Griseofulvin/Griseophenone Production

ParameterOrganismFindingReference
Carbon SourceP. griseofulvum D-756Can utilize starch instead of lactose, which is beneficial for cost-effective production. nih.gov
pHGeneralOptimal pH range for griseofulvin production is typically 5.5 to 6.0. nih.gov
Precursor AdditionP. griseofulvumAddition of 0.1% choline chloride in solid-state fermentation on rice bran improved yield. nih.gov
Fermentation StrategyP. griseofulvum FH1816A fed-batch fermentation process with chlorine supplementation significantly increased the griseofulvin titer. google.com
Inoculum SizeCompound Bacillus spp.Optimizing inoculum size is a significant factor in maximizing spore yield, a principle applicable to fungal fermentations. scirp.org

Genetic Engineering of Microbial Hosts for Targeted this compound Production

Advances in genetic engineering offer promising avenues for the targeted overproduction of this compound. leadventgrp.com This involves the manipulation of the biosynthetic gene cluster (BGC) responsible for griseofulvin synthesis, known as the gsf cluster. nih.govmdpi.com

The gsf gene cluster contains genes encoding the enzymes necessary for the entire biosynthetic pathway, from the initial polyketide backbone formation to the final tailoring steps that yield griseofulvin. mdpi.comoup.com Key genes include the non-reducing polyketide synthase (gsfA), O-methyltransferases (gsfB and gsfC), a halogenase (gsfI), and a cytochrome P450 monooxygenase (gsfF). mdpi.comoup.comnih.gov

Strategies for Genetic Engineering:

Gene Knockout: By deleting specific genes in the gsf cluster, the biosynthetic pathway can be blocked at desired points, leading to the accumulation of specific intermediates. For example, knocking out the gsfF gene, which is responsible for the oxidative cyclization of this compound B, leads to the accumulation of this compound C and its chlorinated derivatives. nih.gov

Overexpression of Regulatory Genes: The gsf cluster contains regulatory genes, such as gsfR1, which can act as negative regulators. Deleting such repressors can lead to an increase in the production of pathway intermediates under specific conditions. nih.gov

Heterologous Expression: The entire gsf gene cluster could potentially be transferred to a different microbial host that is easier to cultivate or has a higher production capacity.

The conservation of key gsf genes (such as gsfA-gsfF and gsfI) across different fungal species suggests their essential role in the biosynthesis of griseofulvin and its precursors. nih.gov This knowledge is fundamental for designing effective genetic engineering strategies to produce this compound.

Ecological Roles and Inter-organismal Interactions of this compound-Producing Microbes

The production of secondary metabolites like this compound is not a random occurrence; it often serves specific ecological functions for the producing organism. scielo.br These compounds can mediate interactions between different species and play a role in competition and defense. nih.govfrontiersin.org

Antifungal Activity and Competition: this compound itself is a precursor to the potent antifungal agent griseofulvin. vulcanchem.com The production of griseofulvin provides the fungus with a competitive advantage by inhibiting the growth of other competing fungi in its environment. nih.govoup.com This is particularly relevant for endophytic fungi like Xylaria, which colonize plant tissues and must compete with pathogenic fungi. oup.comnih.gov The production of these compounds may be a strategy to secure resources and space. nih.gov

Chemical Defense: Secondary metabolites often function as chemical defense mechanisms. vulcanchem.com For the producing microbe, this compound and its derivatives can act as a deterrent against predation or antagonistic interactions with other microorganisms.

Signaling Molecules: Microbial interactions are complex and can involve chemical signaling. scielo.brsciencedaily.com While the primary role of this compound appears to be as a biosynthetic intermediate, it is part of a metabolic network that allows the fungus to respond to its environment and to the presence of other organisms. nih.gov The exchange of metabolites can shape the structure and function of microbial communities. sciencedaily.comnih.gov

Symbiotic Relationships: In the case of endophytic fungi like Xylaria, the production of antifungal compounds can be part of a symbiotic relationship with the host plant. researchgate.netscielo.br The fungus helps protect the plant from pathogens, and in return, the plant provides a protected niche and nutrients for the fungus. researchgate.net The production of extracellular polymeric substances (EPS) by microbes can also contribute to creating a favorable microenvironment. tamu.edumdpi.com

The synthesis of this compound is an energy-intensive process for the fungus. nih.gov Therefore, its production is likely tightly regulated and initiated in response to specific environmental cues or the presence of competing organisms, highlighting its importance in the ecological strategy of the producing microbe. nih.govnih.gov

Advanced Research Perspectives and Future Directions in Griseophenone Studies

Discovery of Novel Griseophenone Derivatives and Their Biosynthetic Pathways

The quest for novel bioactive compounds has led researchers to explore unique ecological niches, yielding a variety of new this compound derivatives. A notable example is the isolation of twelve new griseofulvin (B1672149) derivatives, alongside two new natural griseofulvin products, from the mangrove-derived endophytic fungus Nigrospora sp. QQYB1. nih.govresearchgate.net This discovery is significant as it includes the first reported griseofulvin enantiomers with four distinct absolute configurations (2S, 6'S; 2R, 6'R; 2S, 6'R; and 2R, 6'S). nih.govresearchgate.net Furthermore, this research demonstrated the successful production of brominated griseofulvin derivatives by supplementing the culture medium with sodium bromide, a strategy that induced the fungus to produce novel halogenated compounds. nih.govresearchgate.net

The established biosynthetic pathway to the well-known antifungal agent griseofulvin serves as a foundational model. This pathway originates with the non-reducing polyketide synthase (NR-PKS) GsfA, which combines one acetyl-CoA and six malonyl-CoA units to create the heptaketide backbone, forming a benzophenone (B1666685) intermediate. mdpi.comresearchgate.net Subsequent modifications are carried out by a series of enzymes. O-methyltransferases (GsfB and GsfC) methylate the benzophenone to produce this compound C. mdpi.comresearchgate.net A halogenase, GsfI, then chlorinates this compound C to yield this compound B. mdpi.comresearchgate.net The critical spirocyclic grisan core structure is then formed from this compound B through a phenol (B47542) oxidative coupling reaction catalyzed by the cytochrome P450 enzyme GsfF. dtu.dknih.gov Final steps involve methylation by GsfD and a reduction by GsfE to produce griseofulvin. mdpi.comresearchgate.net

Modern strategies like the "One Strain Many Compounds" (OSMAC) approach are being employed to unlock the full biosynthetic potential of fungi. By manipulating cultivation parameters such as media composition, pH, and co-culturing with other microbes, researchers can trigger the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel derivatives. The addition of halogen salts like NaBr to the culture medium, for instance, has proven effective in generating new halogenated versions of known compounds, expanding the chemical diversity of the this compound family. nih.govmdpi.com

Compound NameProducing OrganismKey Biosynthetic Feature/Discovery
Griseofulvin Derivatives (12 new)Nigrospora sp. QQYB1Included first reported griseofulvin enantiomers.
Brominated Griseofulvin DerivativesNigrospora sp. QQYB1Induced by adding NaBr to the culture medium.
This compound CPenicillium speciesKey intermediate in the griseofulvin pathway. mdpi.comrsc.org
This compound BPenicillium speciesChlorinated precursor to the grisan scaffold. mdpi.comrsc.org
Delicoferones A-BDelitschia confertasporaUnusual benzophenone skeleton with three aromatic rings. researchgate.net
Cytorhizophin JCytospora heveae NSHSJ-2A new benzophenone derivative from a mangrove endophyte. mdpi.com

Computational Modeling and Bioinformatics for Uncharted this compound Pathway Prediction

The prediction and analysis of biosynthetic pathways for polyketides like griseophenones have been significantly advanced by computational and bioinformatic tools. These approaches allow researchers to mine fungal genomes for biosynthetic gene clusters (BGCs) that may encode the production of novel compounds. nih.gov

Web-based platforms and software are central to these efforts. Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SBSPKSv2 are widely used for identifying and annotating PKS and non-ribosomal peptide synthetase (NRPS) gene clusters in genomic data. oup.comasm.orgresearchgate.net They can predict the domain organization of the synthases and, in some cases, the chemical structure of the resulting polyketide product. oup.comresearchgate.net Specifically for type I PKSs, the DDAP (Docking Domain Affinity and biosynthetic Pathway prediction) tool uses a machine learning algorithm to predict the correct order of protein modules based on the affinity of their docking domains, which is crucial for determining the final structure of the polyketide. oup.com

Phylogenetic analysis of key enzymatic domains, particularly the ketosynthase (KS) domain, can offer insights into the evolutionary relationships of PKSs and help predict the type of polyketide they produce. asm.orgsciepublish.com Furthermore, computational tools like PathPred can predict multi-step metabolic pathways by leveraging information on known chemical transformation patterns from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). pharmafeatures.com This allows for the inference of novel metabolic routes even when a complete, pre-existing pathway map is not available. pharmafeatures.com These predictive models help prioritize BGCs for experimental characterization, streamlining the discovery of new this compound derivatives and the elucidation of their biosynthetic logic. nih.gov

Tool/PlatformPrimary FunctionApplication in this compound Research
antiSMASHIdentifies and annotates biosynthetic gene clusters (BGCs). oup.comasm.orgMining fungal genomes for novel this compound-like BGCs.
SBSPKSv2Analyzes PKS/NRPS gene clusters and models 3D structures. oup.comDetailed analysis of identified PKS modules for this compound synthesis.
DDAPPredicts biosynthetic pathways for type I PKSs via docking domain affinity. oup.comPredicting the assembly order of modules in uncharted this compound pathways.
PathPredPredicts multi-step metabolic pathways based on chemical transformation patterns. pharmafeatures.comSimulating potential biosynthetic or degradation pathways for this compound compounds.

Innovative Synthetic Strategies for Accessing Complex this compound Scaffolds

The unique spirocyclic grisan scaffold of many this compound-derived compounds, such as griseofulvin, presents a significant challenge for chemical synthesis. Over the years, chemists have developed several innovative strategies to construct this complex core structure.

One of the earliest and most biomimetic approaches is the oxidative cyclization of a benzophenone precursor. dtu.dklibretexts.org This strategy mimics the proposed biosynthetic formation of the spirocenter, where an oxidative phenolic coupling reaction joins the two aromatic rings. dtu.dklibretexts.org Another powerful method is the Diels-Alder cycloaddition . This strategy involves the reaction of a highly oxygenated diene with a suitable dienophile to construct the cyclohexenone ring of the grisan structure. dtu.dklibretexts.org

Other notable strategies include:

Double Michael Addition: This approach can establish both stereocenters and the enol ether functionality in a single pot. dtu.dk

Dieckmann Cyclization: This intramolecular condensation reaction is used to form the cyclic keto-ester portion of the scaffold. dtu.dk

Ring-Distortion Strategy: More recent approaches in natural product synthesis involve starting with a complex, readily available natural product and systematically altering its core ring structure through reactions like C-N bond cleavage or oxidative rearrangements to generate diverse and novel scaffolds. nih.gov

These synthetic methodologies are not only crucial for the total synthesis of this compound natural products but also provide access to a wide array of analogues with modified A-rings, B-rings, or at the 6'-position, which are often inaccessible through derivatization of the natural product itself. dtu.dk The development of these strategies is vital for structure-activity relationship (SAR) studies and for creating novel compounds with potentially improved biological activities.

Synthetic StrategyKey TransformationApplication
Oxidative CyclizationPhenolic coupling of a benzophenone precursor. dtu.dklibretexts.orgBiomimetic synthesis of the grisan spirocycle.
Diels-Alder Cycloaddition[4+2] cycloaddition to form the cyclohexenone ring. dtu.dklibretexts.orgConstruction of the B-ring of the griseofulvin scaffold.
Double Michael AdditionTandem conjugate additions to form the spirocyclic system. dtu.dkEfficient, one-pot formation of the core structure.
Dieckmann CyclizationIntramolecular condensation to form a cyclic β-keto ester. dtu.dkFormation of the C-ring in griseofulvin synthesis.

Molecular Mechanisms of Fungal Resistance Related to this compound-Derived Compounds

Fungal resistance to antifungal agents, including the this compound-derived drug griseofulvin, is a growing concern. Several molecular mechanisms have been identified that allow fungi, particularly dermatophytes, to withstand the effects of these compounds.

Griseofulvin's primary mechanism of action is the disruption of mitosis by binding to tubulin and interfering with microtubule function. wikipedia.orgreviberoammicol.com Resistance can therefore arise from mutations in the genes encoding tubulin, which alter the drug's binding site and reduce its efficacy.

Other key resistance mechanisms include:

Reduced Drug Uptake: Some fungi exhibit intrinsic resistance to griseofulvin due to the absence of a prolonged, energy-dependent transport system required to bring the drug into the cell. reviberoammicol.comnih.gov

Overexpression of Efflux Pumps: A common mechanism of acquired resistance involves the upregulation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. reviberoammicol.comdermnetnz.org These membrane proteins actively pump the antifungal drug out of the fungal cell, preventing it from reaching its intracellular target at a sufficient concentration. reviberoammicol.comnih.gov This mechanism can lead to cross-resistance against multiple classes of antifungal drugs. dermnetnz.org

Target Enzyme Modification: For other antifungals that are often used alongside or as alternatives to griseofulvin, such as azoles and allylamines, resistance commonly arises from mutations in the target enzyme's gene (e.g., ERG11 for azoles, squalene (B77637) epoxidase for terbinafine). frontiersin.orgodermatol.com These mutations decrease the binding affinity of the drug to its target. odermatol.com

Gene Amplification/Overexpression: Fungi can also develop resistance by increasing the number of copies of the target gene, leading to the overproduction of the target enzyme and effectively titrating out the drug. frontiersin.org

Understanding these resistance mechanisms at the molecular level is crucial for developing new therapeutic strategies, such as combination therapies or the design of novel this compound derivatives that can evade these resistance pathways. scielo.br

Resistance MechanismMolecular BasisConsequence for Griseofulvin/Antifungals
Altered Drug TargetMutations in tubulin genes.Reduced binding of griseofulvin to microtubules.
Reduced Drug AccumulationAbsence of an energy-dependent uptake system. reviberoammicol.comnih.govIntrinsic resistance in some fungal species.
Increased Drug EffluxOverexpression of ABC and MFS transporters. reviberoammicol.comdermnetnz.orgActive removal of the drug from the cell, leading to acquired resistance.
Target Enzyme OverexpressionAmplification of the target gene (e.g., ERG11). frontiersin.orgIncreased levels of the target enzyme overwhelm the drug's inhibitory effect.

Broader Chemical Ecology and Biological Roles of this compound Beyond Direct Applications

Griseophenones, like many fungal secondary metabolites, likely play significant roles in the chemical ecology of their producing organisms. pensoft.net In nature, these compounds are not produced for human benefit but have evolved to mediate interactions between species within complex microbial communities. rsc.orgmdpi.com

One of the primary ecological functions of secondary metabolites is chemical warfare or allelopathy . The antifungal properties of compounds like griseofulvin suggest they provide a competitive advantage to the producing fungus by inhibiting the growth of other fungi competing for the same resources. dtu.dk Similarly, benzophenones produced by fungi and plants can exhibit a range of bioactive properties, acting as deterrents against herbivores or pathogens. researchgate.net

Beyond direct antagonism, these chemical signals can mediate more complex interactions. Fungi in an ecosystem are part of a vast network, and their chemical outputs can influence the composition and function of the entire microbial community. nih.govnih.gov For instance, the release of certain metabolites can attract beneficial partners or deter parasitic organisms. The production of these compounds is often tightly regulated and may be triggered by specific environmental cues, such as the presence of competing microbes, nutrient limitation, or changes in pH. dtu.dk

The study of chemical ecology aims to understand the origin, function, and significance of these natural chemicals in mediating interactions within and between organisms. dermnetnz.org By examining the ecological context in which griseophenones are produced, researchers can gain insights into their natural roles, which can, in turn, inspire new applications. For example, understanding how these compounds affect fungal biofilm formation could lead to new strategies for controlling pathogenic fungi. nih.gov The intricate chemical communication in microbial ecosystems remains a rich and largely untapped source for discovering novel bioactive molecules and understanding fundamental biological processes. scielo.brpensoft.net

Q & A

Q. Table 1: Enzymes and Their Roles in this compound Biosynthesis

EnzymeFunctionObserved Metabolites in KnockoutsReference
GsfB3-OH MTThis compound E (no 3-OH methylation)
GsfC9-OH MTThis compound D (no 9-OH methylation)
GsfIChlorinationThis compound B (chlorinated derivative)

Basic Question: How is the structure of this compound B elucidated using spectroscopic techniques?

Methodological Answer:
this compound B’s structure is determined via:

  • 1D/2D NMR :
    • ¹H NMR : Identifies aromatic protons (e.g., δH 6.26 for H-10, δH 6.04 for H-4) and methyl groups (δH 2.08 for CH3-14) .
    • HSQC/HMBC : Correlates protons with adjacent carbons and long-range couplings, confirming the benzophenone scaffold and substituent positions .
  • ESI-MS : Detects molecular ions (e.g., m/z 339.1 [M+H]⁺) with isotopic patterns indicating a chlorine atom .

Q. Table 2: Key ¹H NMR Data for this compound B

ProtonδH (ppm)MultiplicityAssignment
H-46.04sAromatic
H-106.26d (J=2.0 Hz)Coupled
CH3-142.08sMethyl

Advanced Question: How does methylation at 3-OH and 9-OH prevent non-pathway shunt products during this compound biosynthesis?

Methodological Answer:
Methylation suppresses dehydration and unwanted cyclization:

  • Genetic Inactivation : ΔgsfB mutants accumulate this compound E (unmethylated 3-OH), which dehydrates to form xanthones (e.g., griseoxanthone C). ΔgsfC mutants produce this compound D (unmethylated 9-OH), leading to alternative cyclization products .
  • In Vitro Assays : Coupling GsfA with GsfB or GsfC in vitro reduces dehydration of the benzophenone intermediate, confirming methylation’s role in stabilizing the pathway .

Advanced Question: What biomimetic approaches replicate oxidative coupling steps in this compound biosynthesis?

Methodological Answer:
The Cu(II)-l-α-P.E.A. complex mimics enzymatic oxidative coupling:

  • Oxidation of this compound A : Produces (+)-dehydrogriseofulvin with 1.3% optical purity, suggesting partial stereochemical control in non-enzymatic systems .
  • Mechanistic Insight : Direct radical attack on the benzophenone scaffold drives spirocycle formation, analogous to fungal laccase/peroxidase activity .

Advanced Question: How does chlorination influence the bioactivity of this compound derivatives?

Methodological Answer:
Chlorination by GsfI enhances antifungal properties:

  • Comparative Studies : Non-chlorinated analogs (e.g., this compound C) show reduced activity against Microsporum canis compared to chlorinated this compound B .
  • Structural Dynamics : Chlorine increases electrophilicity, facilitating interactions with fungal tubulin .

Advanced Question: Can isotopic labeling resolve contradictions in this compound’s biosynthetic pathway?

Methodological Answer:
¹³C-labeling and feeding experiments clarify pathway branching:

  • Example : Feeding ΔgsfA mutants with deuterated 5a showed no incorporation into griseofulvin, confirming that dehydration of 5a is not a biosynthetic step .
  • Tracer Studies : ¹³C-acetate labels polyketide chains, mapping carbon flow through GsfA and downstream enzymes .

Advanced Question: How can heterologous expression systems optimize this compound production?

Methodological Answer:

  • Host Engineering : Expressing gsf genes in Aspergillus nidulans enables pathway reconstruction. Co-expression of GsfB/C improves yield by reducing shunt products .
  • Challenges : Post-translational modifications (e.g., PKS folding) require fungal-specific chaperones for functional enzyme activity .

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